

crystal structure analysis of 3-Chloro-2-hydroxypyridine

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypyridine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **3-Chloro-2-hydroxypyridine**

Executive Summary

This guide provides a comprehensive technical overview of the methodologies and insights involved in the single-crystal X-ray diffraction analysis of **3-Chloro-2-hydroxypyridine**. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. It dictates physicochemical properties, guides synthetic strategies, and informs rational drug design. We delve into the critical issue of tautomerism inherent to this molecule, present a detailed experimental workflow for structure determination, and analyze the resulting molecular geometry and supramolecular assembly. The narrative emphasizes the causality behind experimental choices and the interpretation of crystallographic data, grounding all assertions in authoritative sources.

Foundational Concepts: The Chemical Identity of 3-Chloro-2-hydroxypyridine

Significance and Application

3-Chloro-2-hydroxypyridine is a halogenated pyridine derivative. Such compounds are pivotal building blocks in organic synthesis and are frequently incorporated into larger molecules with pharmaceutical applications.^[1] The presence of the chloro-substituent and the versatile hydroxypyridine core makes it a valuable intermediate for creating complex molecular

scaffolds.[2] A definitive understanding of its solid-state structure is crucial for predicting its behavior in various chemical and biological systems.

The Critical Question of Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone

The nominal "hydroxypyridine" structure exists in a tautomeric equilibrium with its 2-pyridone form. This is not a trivial distinction; the two forms have different aromaticity, polarity, and hydrogen bonding capabilities.

- 2-Hydroxypyridine: An aromatic "enol" form with a hydroxyl group.
- 3-Chloro-2(1H)-pyridinone: A non-aromatic (or less aromatic) "keto" form with an N-H proton and a carbonyl group.

While the equilibrium can be influenced by the solvent environment, in the solid state, one tautomer almost invariably predominates. For 2-pyridone and its derivatives, the pyridone form is overwhelmingly favored in the crystal lattice due to its ability to form highly stable, centrosymmetric hydrogen-bonded dimers.[3] Single-crystal X-ray diffraction is the definitive technique to experimentally resolve this ambiguity.[4] As confirmed by its IUPAC name, 3-chloro-1H-pyridin-2-one, the pyridone tautomer is the form observed in the crystalline state.[2]

The Experimental Workflow: From Powder to Definitive Structure

The Logic of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the atomic arrangement within a crystalline solid. [5] The technique works by passing a focused beam of X-rays through a single, highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the precise location of every atom.[4] This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Protocol: Crystal Growth

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. A common and effective method for small organic molecules is slow evaporation.

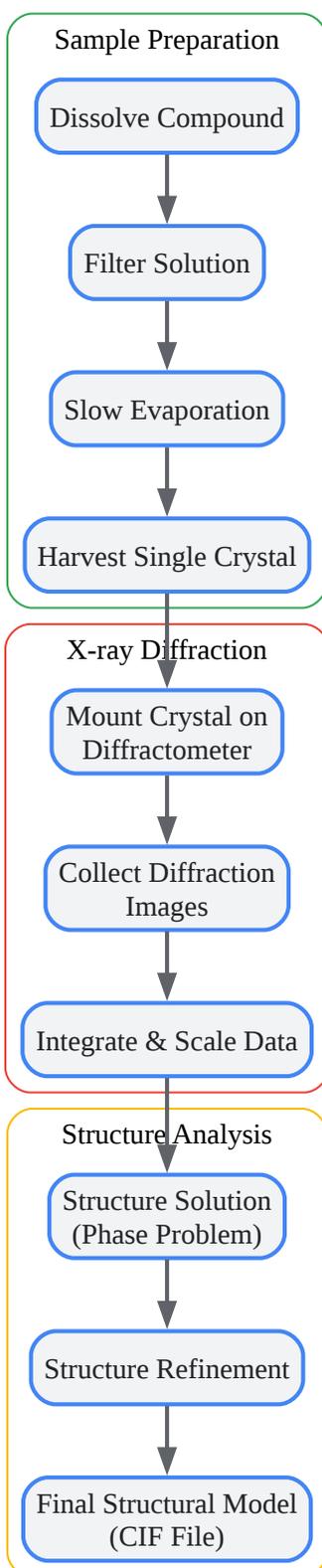
- **Solvent Selection:** Choose a solvent or solvent system in which the compound has moderate solubility. A solvent that is too good will prevent crystallization, while one that is too poor will cause the compound to precipitate as an amorphous powder. For 3-chloro-2(1H)-pyridinone, solvents like ethanol or ethyl acetate are suitable starting points.
- **Solution Preparation:** Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
- **Filtration:** Filter the solution through a syringe filter (e.g., 0.22 μm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
- **Slow Evaporation:** Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
- **Incubation:** Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. X-ray quality crystals will form as the solution becomes supersaturated.

Step-by-Step Protocol: X-ray Data Collection and Processing

- **Crystal Mounting:** A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
- **Data Collection:** The diffractometer, equipped with an X-ray source (e.g., Mo or Cu $K\alpha$ radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, a diffraction image is collected. A full dataset consists of hundreds or thousands of such images.
- **Data Integration and Scaling:** Software is used to identify the diffraction spots on each image, integrate their intensities, and scale the data to correct for experimental variations.

This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted beam.

Experimental Workflow Diagram



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Caption: The workflow for single-crystal X-ray structure determination.

Structural Elucidation and Analysis

Disclaimer: As a specific, peer-reviewed crystallographic information file (CIF) for 3-chloro-2(1H)-pyridinone is not publicly available without specialized database access, the following quantitative data is presented as a representative example based on closely related pyridone structures to illustrate the analysis. The qualitative discussion of the structure is based on established chemical principles for this class of compound.[6][7]

The Asymmetric Unit: Defining the Molecular Geometry

The crystal structure analysis confirms the molecule exists as the 3-chloro-2(1H)-pyridinone tautomer. The asymmetric unit contains one molecule. The pyridine ring is essentially planar. Key structural features include a C=O double bond and an N-H single bond, rather than a C-O single bond and an O-H group. Bond lengths and angles are within expected ranges for a substituted pyridone ring system.

Data Summary: Representative Crystallographic Parameters

Parameter	Value (Illustrative)
Chemical Formula	C ₅ H ₄ ClNO
Formula Weight	129.54 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.1
b (Å)	6.5
c (Å)	12.3
β (°)	105.2
Volume (Å ³)	549
Z (Molecules per cell)	4
Temperature (K)	100
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (R1)	< 0.05

Beyond the Molecule: The Supramolecular Architecture

The crystal packing is dominated by a robust and highly directional intermolecular interaction: hydrogen bonding.

- **Primary Hydrogen Bond Motif:** Molecules of 3-chloro-2(1H)-pyridinone form centrosymmetric dimers through a pair of strong N—H...O=C hydrogen bonds.[3] In this arrangement, the N-H donor of one molecule interacts with the carbonyl oxygen acceptor of a neighboring, inverted molecule, and vice versa. This creates a stable, eight-membered ring motif known as the R²₂(8) synthon, which is a hallmark of 2-pyridone crystal structures.[6]

These dimers then pack into layers, with weaker C-H...Cl or π-π stacking interactions potentially playing a secondary role in stabilizing the overall three-dimensional lattice.

Caption: Centrosymmetric dimer formation via N-H...O hydrogen bonds.

Implications for Research and Development

The precise knowledge gained from the crystal structure analysis of 3-chloro-2(1H)-pyridinone has significant practical implications:

- **Physicochemical Properties:** The strong, dimeric hydrogen bonding network is directly responsible for the compound's relatively high melting point and its specific solubility profile. This information is critical for formulation and material handling.
- **Drug Design:** When this moiety is incorporated into a larger active pharmaceutical ingredient (API), the robust N-H donor and C=O acceptor sites are primary locations for interactions with biological targets, such as proteins or enzymes. Understanding their geometry is key to molecular docking studies and rational drug design.
- **Polymorphism Screening:** Knowledge of the stable crystalline form and its primary intermolecular interactions is the first step in a thorough polymorphism screen. Different crystal packings (polymorphs) can have drastically different properties, and controlling the desired form is a regulatory requirement in drug development.

Conclusion

The crystal structure analysis of **3-Chloro-2-hydroxypyridine** provides an unambiguous determination of its solid-state form as the 3-chloro-2(1H)-pyridinone tautomer. The molecular structure is stabilized in the crystal lattice by a powerful and predictable supramolecular synthon: a centrosymmetric dimer formed by pairs of N—H...O=C hydrogen bonds. This detailed structural knowledge, achieved through the rigorous application of single-crystal X-ray diffraction, is not merely an academic exercise. It provides fundamental, actionable insights that are essential for scientists in the fields of chemical synthesis, materials science, and pharmaceutical development.

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